
2-(3-Hydroxybutan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxybutan-2-yl)phenol is an organic compound with the molecular formula C10H14O2 It is a phenolic compound, meaning it contains a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(3-Hydroxybutan-2-yl)phenol can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is efficient and environmentally friendly, providing high yields without the need for chromatographic purification .
Industrial Production Methods
Industrial production of phenolic compounds often involves the hydroxylation of benzene or the oxidation of cumene. These methods are scalable and can produce large quantities of phenolic compounds, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxybutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium ferricyanide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Bromine, nitric acid, diazonium salts.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated phenols, azo compounds.
Applications De Recherche Scientifique
2-(3-Hydroxybutan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties, which can help in protecting cells from oxidative damage.
Medicine: Investigated for its potential use in developing new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxybutan-2-yl)phenol involves its interaction with various molecular targets. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This process involves the formation of phenoxyl radicals, which can further react to form stable products .
Comparaison Avec Des Composés Similaires
2-(3-Hydroxybutan-2-yl)phenol can be compared to other phenolic compounds such as:
Roussoelins A and B: These compounds also exhibit antioxidant properties and are derived from natural sources.
Hydroquinone: Known for its use in skin-lightening products and as a photographic developer.
Phenol: A simpler phenolic compound used as an antiseptic and disinfectant.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-(3-hydroxybutan-2-yl)phenol |
InChI |
InChI=1S/C10H14O2/c1-7(8(2)11)9-5-3-4-6-10(9)12/h3-8,11-12H,1-2H3 |
Clé InChI |
WQZRKYNWKFMPMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13218907.png)

![3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)

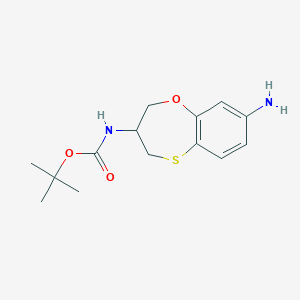
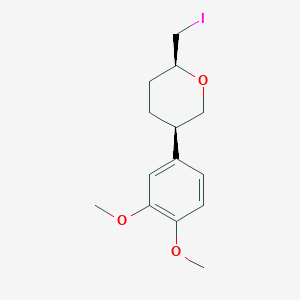
![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13218942.png)
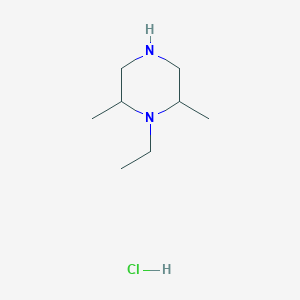

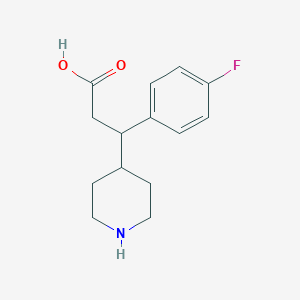
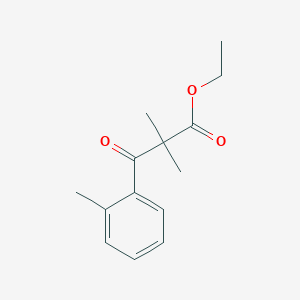
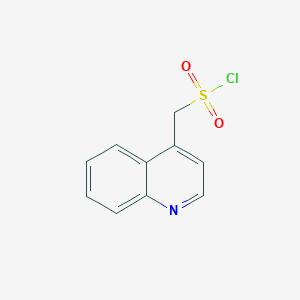
![4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid](/img/structure/B13218994.png)
